![molecular formula C17H22N2O3S B2469284 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1796947-83-5](/img/structure/B2469284.png)
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active compounds. The compound also has a sulfonamide group, which is a common functional group in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the bicyclic structure and the various functional groups. The presence of the nitrogen atom in the ring could potentially introduce stereoisomerism .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azabicyclo[3.2.1]octane moiety and the sulfonamide group. The nitrogen atom in the ring could potentially act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially increase its water solubility .科学的研究の応用
Analgesic and Tranquilizer Properties
Research indicates that compounds similar to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, particularly those with the nitrosulfonamide structure, demonstrate both analgesic and tranquilizer activities. These compounds present a potential for therapy in pain syndromes, especially in conditions requiring tranquilizing effects (Zlenko, Palchikov, & Rybalko, 2012).
Metabolism and Distribution Studies
Metabolic and distribution studies of structurally related compounds, such as gliclazide, have shown complete absorption with significant excretion in urine, indicating a potential for effective pharmacokinetic properties. The research also identifies the liver, kidney, and blood as high-concentration sites, suggesting specific organ targeting could be an application of similar compounds (Miyazaki et al., 1983).
Chemical Synthesis and Structural Studies
Chemical synthesis research has produced derivatives with tranquilizing and analgesic activities, pointing to the versatility of these compounds in synthesizing new medications. Structural characterizations, such as those provided by crystallography studies, offer insights into the molecular configurations that contribute to their pharmacological effects, facilitating the design of derivatives with optimized properties (Batsanov, Howard, O'Hagan, & Tavaslı, 2000).
Cyclooxygenase-2 (COX-2) Inhibition
Some derivatives have been found to inhibit COX-2 selectively, with modifications enhancing this selectivity. This suggests potential applications in treating conditions mediated by COX-2, such as inflammation and pain, without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).
Neurotoxicity Studies
There have been evaluations of neurotoxicity in compounds with similar structures, which are crucial for determining the safety profile of potential medications derived from this compound. These studies provide important insights into the neurological effects and safety considerations necessary for clinical development (Rider et al., 2012).
将来の方向性
特性
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDNWQLHOKDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)
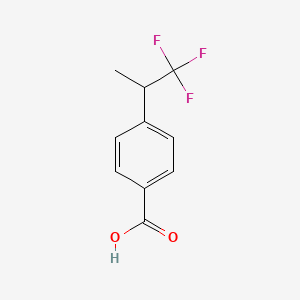
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![N-(1-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2469207.png)

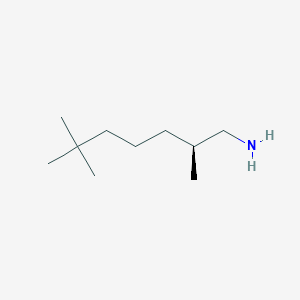
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
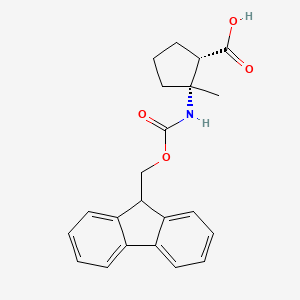
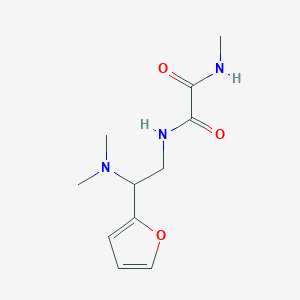
![5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride](/img/structure/B2469217.png)
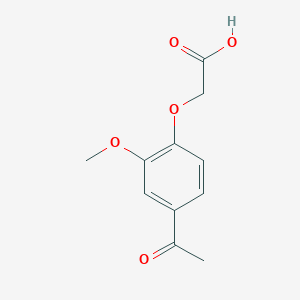
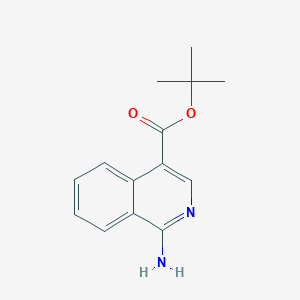
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
